molecular formula C23H18F3N3O3S B11447652 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11447652
M. Wt: 473.5 g/mol
InChI Key: FDFXMHSUGWMGTK-UHFFFAOYSA-N
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Description

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a thieno[3,2-d]pyrimidine core

Preparation Methods

The synthesis of 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. The synthetic route may include the following steps:

    Formation of the thieno[3,2-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as thiophene derivatives and pyrimidine precursors.

    Introduction of the 3,5-dimethylphenyl group: This step may involve a Friedel-Crafts acylation reaction.

    Attachment of the trifluoromethylphenyl group: This can be done through a nucleophilic substitution reaction.

    Final acetamide formation: This step involves the reaction of the intermediate with an acylating agent to form the final compound.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to form corresponding carboxylic acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new industrial chemicals or processes.

Mechanism of Action

The mechanism of action of 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific signaling cascades, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar compounds to 2-[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide include other thieno[3,2-d]pyrimidine derivatives. These compounds may share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct properties and applications.

References

Properties

Molecular Formula

C23H18F3N3O3S

Molecular Weight

473.5 g/mol

IUPAC Name

2-[3-(3,5-dimethylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C23H18F3N3O3S/c1-13-8-14(2)10-17(9-13)29-21(31)20-18(6-7-33-20)28(22(29)32)12-19(30)27-16-5-3-4-15(11-16)23(24,25)26/h3-11H,12H2,1-2H3,(H,27,30)

InChI Key

FDFXMHSUGWMGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=CC=CC(=C4)C(F)(F)F)C

Origin of Product

United States

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